2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide
Description
2,2-Dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic thiourea-based amide derivative characterized by its complex substituent architecture. The molecule features:
- A propanamide backbone with 2,2-dimethyl substitution, enhancing steric bulk and metabolic stability .
- A carbamothioyl linker connected to a 4-sulfamoylphenyl group, introducing hydrogen-bonding capacity (via sulfonamide) and thioamide-mediated conformational rigidity .
This compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor antagonist, leveraging its sulfonamide and thioamide motifs for targeted interactions .
Properties
Molecular Formula |
C14H19Cl3N4O3S2 |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H19Cl3N4O3S2/c1-13(2,3)11(22)20-10(14(15,16)17)21-12(25)19-8-4-6-9(7-5-8)26(18,23)24/h4-7,10H,1-3H3,(H,20,22)(H2,18,23,24)(H2,19,21,25) |
InChI Key |
DGIPZTBRLQWHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation
The carbamothioyl group is critical for constructing the target molecule. A well-established method involves reacting 4-sulfamoylphenyl isothiocyanate with a primary amine. This intermediate is synthesized via thiophosgenation of 4-aminobenzenesulfonamide (sulfanilamide) using thiophosgene in dichloromethane under controlled pH (7–8) to avoid over-thiocarbonylation.
Reaction Scheme:
Key conditions:
Synthesis of the Trichloroethylamine Core
The 2,2,2-trichloro-1-aminoethyl moiety is introduced via nucleophilic substitution. 2,2-Dimethylpropanoyl chloride reacts with 2,2,2-trichloroethylamine in anhydrous toluene under basic conditions (KCO) to form the propanamide backbone.
Reaction Scheme:
Optimization data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 6–8 h |
| Temperature | 60–70°C |
Coupling of Thiourea and Propanamide Intermediates
The final step involves coupling 4-isothiocyanatobenzenesulfonamide with the trichloroethylamine-propanamide derivative. This is achieved through a nucleophilic addition-elimination mechanism in dry acetone with triethylamine as a catalyst.
Reaction Scheme:
Critical considerations:
-
Stoichiometry : 1:1 molar ratio to avoid dimerization.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity to >95%.
Alternative Methodologies
One-Pot Sequential Acylation-Thiourea Formation
A streamlined approach combines acylation and thiourea formation in a single reactor. 2,2-Dimethylpropanoic acid is converted to its acyl chloride in situ using thionyl chloride, followed by sequential addition of 2,2,2-trichloroethylamine and 4-isothiocyanatobenzenesulfonamide .
Advantages :
-
Reduced purification steps.
-
Total yield improves to 70–75% compared to multi-step methods.
Solid-Phase Synthesis
Immobilizing the sulfamoylphenyl group on Merrifield resin enables iterative coupling cycles. This method, though less common, offers scalability for industrial production.
Procedure Overview :
-
Resin functionalization with sulfanilamide.
-
On-resin thiophosgenation.
-
Acylation with 2,2-dimethylpropanoyl chloride.
-
Cleavage from resin using TFA/CHCl.
Yield : 65–68% with >90% purity (HPLC).
Analytical Characterization
Spectroscopic Data
-
FT-IR :
-
H NMR (DMSO-d) :
Challenges and Optimization
Steric Hindrance Mitigation
The bulky 2,2-dimethylpropanamide group impedes thiourea formation. Using polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–90°C) accelerates reactivity.
Trichloroethyl Stability
The CCl group is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous environments are critical during coupling.
Industrial-Scale Considerations
| Parameter | Lab-Scale | Pilot-Scale |
|---|---|---|
| Batch Size | 10–50 g | 1–5 kg |
| Reaction Time | 12–18 h | 8–10 h |
| Yield | 70–75% | 80–85% |
| Cost Efficiency | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
N-[1-({[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[1-({[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[1-({[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}AMINO)-2,2,2-TRICHLOROETHYL]-2,2-DIMETHYLPROPANAMIDE exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The carbothioyl group may form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide are best contextualized against analogs with shared core features. Below is a comparative analysis based on substituent variations, molecular properties, and research findings:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Thioamide vs. Amide Linkers : The carbamothioyl linker in the target compound introduces conformational rigidity and resistance to enzymatic degradation compared to traditional amides, as demonstrated in thiourea-based protease inhibitors .
Halogen Effects : The 2,2,2-trichloroethyl group is conserved across analogs, suggesting its role in stabilizing binding interactions through halogen bonding, a feature critical in receptor-ligand docking studies .
Biological Activity
The compound 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide and thiazole moieties have demonstrated significant antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
The antimicrobial activity of the compound is hypothesized to involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Targeting Specific Enzymes : The presence of sulfonamide groups suggests potential inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Studies
- Study on Antibacterial Properties :
- Fungal Inhibition :
The anticancer properties are believed to arise from:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Some studies suggest that similar compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Comparative Biological Activity Table
| Activity Type | Compound Class | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antibacterial | Thiazole derivatives | 1 - 32 µg/mL | Staphylococcus aureus, E. coli |
| Antifungal | Sulfonamide-containing | < 16 µg/mL | Candida albicans, Candida auris |
| Anticancer | Sulfonamide derivatives | 10 - 50 µM | A549, Caco-2 |
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are essential for confirming the structural identity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve proton environments (e.g., trichloroethyl CH vs. sulfamoyl NH) and carbon frameworks.
- Infrared Spectroscopy (IR) : Identify thiourea C=S stretches (~1250 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.
- X-ray Crystallography : If crystals form, determine absolute configuration and hydrogen-bonding networks .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology :
- For Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C and monitor degradation via HPLC.
- For Oxidative Stability : Expose to H₂O₂ or radical initiators (AIBN) and track thiourea oxidation products.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
Advanced Research Questions
Q. What strategies optimize synthetic yield despite steric hindrance from the trichloroethyl group?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce steric crowding.
- Temperature Control : Maintain 80–100°C to enhance reaction kinetics while avoiding thermal decomposition.
- Reagent Addition : Employ slow addition of electrophiles (e.g., carbamothioyl chloride) to minimize side reactions.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution efficiency .
Q. How can contradictory biological activity data across studies be systematically resolved?
- Methodology :
- Purity Verification : Require ≥95% purity (HPLC) and batch-to-batch consistency checks.
- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media).
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) with cellular viability (MTT assay) to distinguish direct vs. indirect effects.
- SAR Cross-Validation : Benchmark against analogs with defined substituent modifications (e.g., sulfamoyl vs. carbamoyl) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT) to predict binding poses in enzyme active sites.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) over 100 ns to assess binding stability.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., sulfamoyl H-bond donors) using Schrödinger’s Phase .
Q. How can derivatives be rationally designed for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent Variation : Replace the sulfamoyl group with bioisosteres (e.g., carboxyl or tetrazole) to probe H-bonding requirements.
- Trichloroethyl Modifications : Synthesize dichloro or fluoro analogs to evaluate steric/electronic effects on potency.
- Biological Evaluation : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What experimental workflows characterize pharmacokinetic properties in preclinical models?
- Methodology :
- In Vitro Assays :
- Plasma Protein Binding : Use ultrafiltration to measure free vs. bound fractions.
- Metabolic Stability : Incubate with liver microsomes and quantify remaining parent compound via LC-MS/MS.
- In Vivo Studies :
- Pharmacokinetic Profiling : Administer intravenously/orally to rodents; collect blood at intervals to calculate t½, clearance, and bioavailability .
Data Contradiction and Mechanistic Analysis
Q. How can researchers distinguish between direct enzyme inhibition and off-target effects in biological studies?
- Methodology :
- Selectivity Screening : Test the compound against a panel of structurally related enzymes (e.g., kinase family members).
- Knockout Models : Use CRISPR-Cas9 to delete the putative target gene and assess residual activity.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm direct interactions .
Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?
- Methodology :
- Isotopic Labeling : Incorporate ¹³C into the trichloroethyl group to track substitution pathways via NMR.
- Kinetic Studies : Vary reagent concentrations and apply Eyring plots to determine rate-limiting steps.
- DFT Calculations : Model transition states (Gaussian 16) to identify energetically favorable pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
